(2R)-2-[4-(trifluoromethyl)phenyl]oxirane
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Description
“(2R)-2-[4-(trifluoromethyl)phenyl]oxirane” is a chemical compound with the molecular formula C9H7F3O and a molecular weight of 188.15 . It is also known by its Chemical Abstracts Service (CAS) number 252877-04-6 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-membered cyclic ether (oxirane) with a trifluoromethyl group and a phenyl group attached . The “2R” denotes the configuration of the chiral carbon atom in the oxirane ring.Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 210.5±35.0 °C and its density is predicted to be 1.325±0.06 g/cm3 .Scientific Research Applications
Chiral Resolution of Amines
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane serves as a synthetic, enantiopure chiral resolution reagent. Obtained from enantiopure (2S,3S)-phenylglycidol, it reacts with α-chiral primary and secondary amines through regioselective ring-opening. This reaction facilitates straightforward identification and quantification of diastereomeric products via NMR and HPLC, making it a versatile reagent for analyzing scalemic mixtures of amines.
Weak Hydrogen Bonds in Molecular Dimerization
Research on the oxirane-trifluoromethane dimer, characterized by Fourier transform microwave spectroscopy, has revealed weak C-H...O and C-H...F-C hydrogen bonds. These bonds, with bonding energy of approximately 6.7 kJ/mol, lead to HCF(3) internal rotation motion barrier, influencing the rotational spectra. Such weak interactions are pivotal for understanding molecular interaction dynamics and designing molecules with desired properties.
Unusual Cyclodimerization of Small Cyclic Ethers
The study on cyclodimerization of small cyclic ethers presents an unusual reaction pathway involving carbonyl-group participation and cation transfer. This reaction leads to cis/trans-isomer mixtures of substituted 1,3-dioxanes and 1,3-dioxolane rings, highlighting the complexity of cyclic ether reactions and offering insight into novel synthetic routes for cyclic compounds.
Properties
IUPAC Name |
(2R)-2-[4-(trifluoromethyl)phenyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAKWTQCQUVXEF-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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